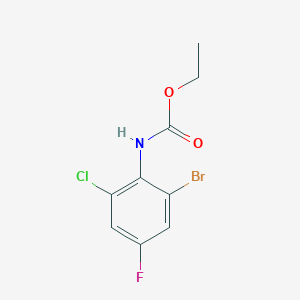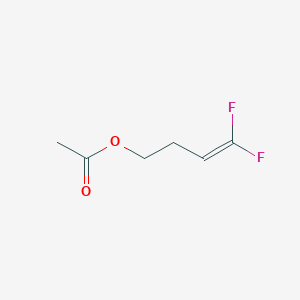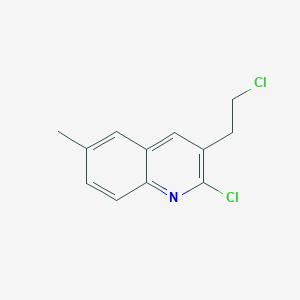![molecular formula C13H16N2O B13710028 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 1082914-65-5](/img/structure/B13710028.png)
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a heterocyclic compound that belongs to the class of pyrazinoisoquinolines This compound is characterized by its unique fused ring structure, which includes both pyrazine and isoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine with 2,3-dichloropyrazine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (150°C) under a nitrogen atmosphere . The reaction mixture is then worked up by extraction and purification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce Nrf2/ARE pathways in cancer cells.
Pharmacology: The compound’s unique structure makes it a candidate for studying receptor interactions and drug design.
Biology: It is used in biochemical assays to understand its effects on cellular pathways and gene expression.
Industry: The compound’s derivatives are explored for their potential use in materials science and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves its interaction with molecular targets such as receptors and enzymes. It has been shown to upregulate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress . This pathway activation leads to the expression of antioxidant proteins that protect cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2’,3’:5,6]pyrazino[2,1-a]isoquinoline
- 1H-Pyrazolo[3,4-b]pyridine derivatives
- 3-Aroylmethylene-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-ones
Uniqueness
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one stands out due to its specific substitution pattern and the resulting biological activity. Its ability to modulate the Nrf2/ARE pathway is particularly noteworthy, making it a promising candidate for further research in cancer therapy and oxidative stress-related diseases.
Propiedades
Número CAS |
1082914-65-5 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
9-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-11-10(6-9)4-5-15-12(11)7-14-8-13(15)16/h2-3,6,12,14H,4-5,7-8H2,1H3 |
Clave InChI |
UKADUCOEJYQSHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3CNCC(=O)N3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)



![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)



